molecular formula C14H18N2O2 B5402004 N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide

N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide

Cat. No.: B5402004
M. Wt: 246.30 g/mol
InChI Key: BTMDTABBTPMCET-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide, also known as A-317491, is a selective antagonist of the purinergic receptor P2X3. This compound has been extensively studied for its potential use in treating chronic pain and other related conditions.

Mechanism of Action

N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide is a selective antagonist of the P2X3 receptor. This receptor is involved in the transmission of pain signals, and blocking it with this compound reduces the transmission of these signals. This compound binds to the P2X3 receptor with high affinity and selectivity, leading to a reduction in pain.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain in animal models. It has also been shown to reduce the frequency and severity of migraine attacks in a mouse model. This compound has been studied for its potential use in treating other conditions, such as itch and bladder dysfunction. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide in lab experiments is its high affinity and selectivity for the P2X3 receptor. This makes it a useful tool for studying the role of this receptor in pain and other related conditions. However, one limitation of using this compound is that it may have off-target effects on other receptors, which could complicate the interpretation of results.

Future Directions

There are several future directions for the study of N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide. One direction is to further explore its potential use in treating chronic pain and other related conditions. Another direction is to study its off-target effects on other receptors and how these effects may impact its use as a tool for studying the P2X3 receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in clinical settings.

Synthesis Methods

The synthesis of N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide involves several steps. The first step is the protection of the amine group on the benzene ring using a tert-butoxycarbonyl (Boc) group. The second step is the reaction of the Boc-protected amine with 2-propyn-1-ol to form the propargyl carbamate. The third step is the deprotection of the Boc group using trifluoroacetic acid. The final step is the reaction of the resulting amine with 4-fluoro-2-nitrobenzoic acid to form this compound.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential use in treating chronic pain. The P2X3 receptor is involved in the transmission of pain signals, and blocking this receptor with this compound has been shown to reduce pain in animal models. This compound has also been studied for its potential use in treating other conditions, such as migraine, itch, and bladder dysfunction.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-4-11-18-13-7-5-12(6-8-13)14(17)15-9-10-16(2)3/h1,5-8H,9-11H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMDTABBTPMCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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